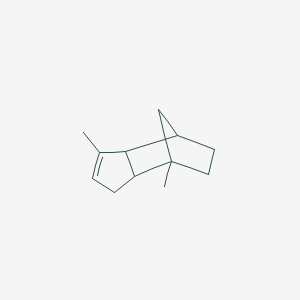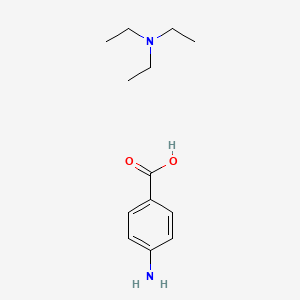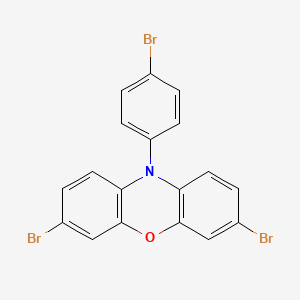![molecular formula C12H14O2 B14376945 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal CAS No. 88165-28-0](/img/structure/B14376945.png)
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybicyclo[420]octa-1,3,5-trien-7-yl)propanal is a complex organic compound characterized by its bicyclic structure and methoxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of a methoxy-substituted benzocyclobutene with a suitable aldehyde under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Aplicaciones Científicas De Investigación
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal involves its interaction with specific molecular targets and pathways. The methoxy group and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Uniqueness
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This distinguishes it from other similar compounds, which may have different functional groups or substitution patterns, leading to variations in their chemical properties and reactivity.
Propiedades
Número CAS |
88165-28-0 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanal |
InChI |
InChI=1S/C12H14O2/c1-14-11-5-4-10-7-9(3-2-6-13)12(10)8-11/h4-6,8-9H,2-3,7H2,1H3 |
Clave InChI |
NKVKYBDJUQJQKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC2CCC=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


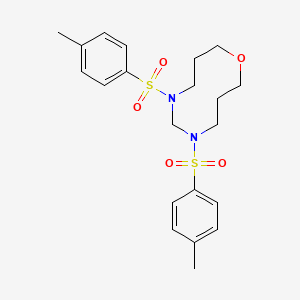
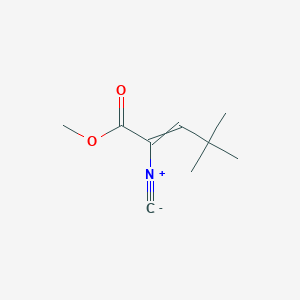

![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
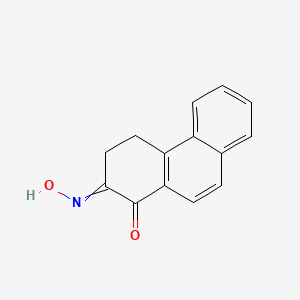

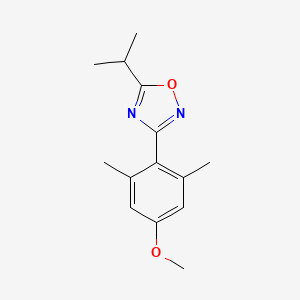
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)

